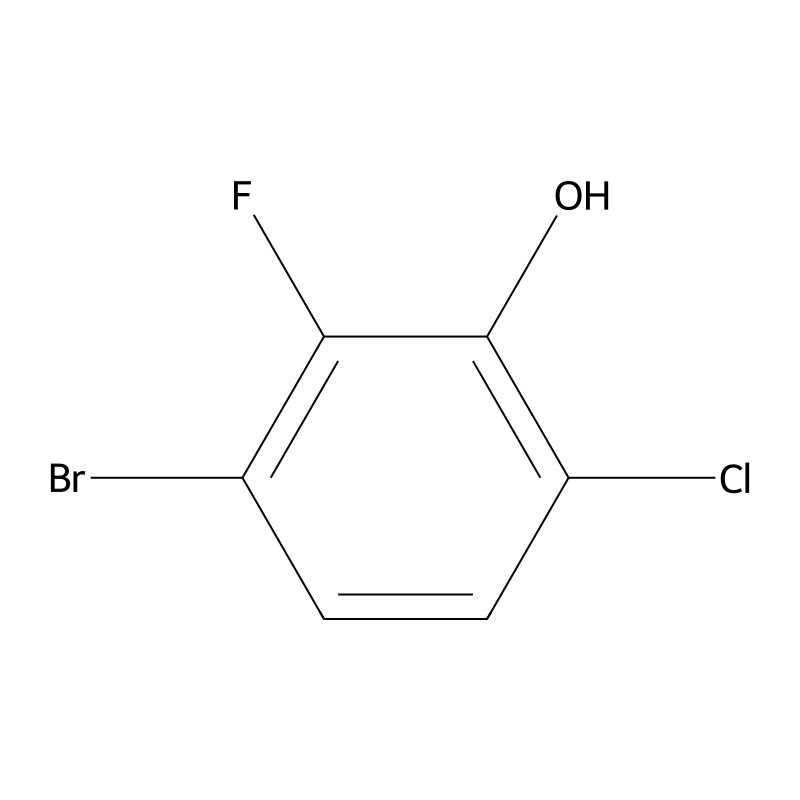

3-Bromo-6-chloro-2-fluorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-6-chloro-2-fluorophenol has the molecular formula C₆H₃BrClF O and a molecular weight of 225.44 g/mol. It is characterized by the presence of bromine, chlorine, and fluorine substituents on a phenolic ring, which contributes to its unique chemical properties and reactivity. This compound is typically found as a solid at room temperature and is utilized primarily as an intermediate in organic synthesis .

- Nucleophilic Aromatic Substitution: The halogen atoms can be replaced by nucleophiles under suitable conditions.

- Condensation Reactions: The hydroxyl group can engage in condensation reactions with electrophiles to form new carbon-carbon or carbon-oxygen bonds.

- Oxidation and Reduction: This compound can undergo oxidation to yield various products, including quinones.

Common Reagents and Conditions- Nucleophilic Substitution: Strong bases such as sodium methoxide or potassium tert-butoxide are often employed.

- Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.

Synthetic Routes- Ortho-Bromination and Chlorination: The synthesis involves selective ortho-bromination and chlorination of fluorinated phenolic compounds using reagents like N-bromosuccinimide (NBS) under controlled conditions.

- Halogenation of 2-Fluorophenol: Another method includes the direct halogenation of 2-fluorophenol with bromine and chlorine in the presence of a catalyst .

3-Bromo-6-chloro-2-fluorophenol serves as an important building block in organic synthesis. Its unique halogenation pattern allows it to be used in the development of pharmaceuticals, agrochemicals, and other complex organic molecules. Additionally, its properties may make it useful in biochemical research for studying enzyme interactions .

While specific interaction studies on 3-Bromo-6-chloro-2-fluorophenol are sparse, related compounds have demonstrated significant interactions with various biomolecules. Such studies suggest that this compound may also interact with proteins and enzymes, potentially influencing biochemical pathways .

Several compounds share structural similarities with 3-Bromo-6-chloro-2-fluorophenol. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Bromo-3-fluorophenol | Bromine and fluorine at different positions | Different reactivity due to positional variation |

| 3-Bromo-4-fluorophenol | Fluorine in para position relative to hydroxyl | Different electronic effects compared to 3-Bromo-6-chloro-2-fluorophenol |

| 4-Chloro-2-bromophenol | Chlorine at para position | Lacks fluorine; different reactivity profile |

| 3-Chloro-6-bromophenol | Chlorine instead of fluorine | Changes in physical properties due to halogen substitution |

Uniqueness: The unique combination of bromine, chlorine, and fluorine in specific positions on the phenolic ring gives 3-Bromo-6-chloro-2-fluorophenol distinctive reactivity patterns that are valuable for synthetic applications. Its ability to undergo diverse chemical transformations while retaining stability makes it a versatile compound in organic chemistry.

Electrophilic aromatic substitution represents the fundamental mechanistic pathway for introducing halogen substituents onto phenolic compounds, including the synthesis of 3-bromo-6-chloro-2-fluorophenol [1] [2] [3]. The hydroxyl group in phenol acts as a powerful electron-donating group, significantly enhancing the electron density of the aromatic ring and making it highly reactive toward electrophilic species [1] [4]. This activation occurs through resonance delocalization, where the lone pair electrons on oxygen participate in the aromatic system, creating regions of increased nucleophilicity at the ortho and para positions relative to the hydroxyl group [1] [4].

The mechanism of electrophilic aromatic substitution for halogenated phenols follows the classical two-step process involving formation of an arenium ion intermediate followed by deprotonation [2] [3] [5]. For 3-bromo-6-chloro-2-fluorophenol synthesis, the reaction proceeds through nucleophilic attack by the activated phenolic ring on the electrophilic halogen species, generating a positively charged sigma complex that retains resonance stabilization through multiple canonical forms [5] [6]. The subsequent elimination step involves proton abstraction by a base, typically the halide counterion, regenerating the aromatic system and completing the substitution process [5] [6].

Lewis acid catalysts play a crucial role in activating molecular halogens for electrophilic aromatic substitution reactions [2] [5] [6]. Common catalytic systems include iron trichloride for chlorination, iron tribromide for bromination, and aluminum trichloride for general halogenation processes [5] [6]. These catalysts function by complexing with diatomic halogen molecules, creating highly electrophilic species through polarization of the halogen-halogen bond [5] [6]. The formation of complexes such as bromine-iron tribromide or chlorine-iron trichloride significantly enhances the electrophilicity of the halogen atoms, facilitating their attack on the electron-rich phenolic ring [5] [6].

Table 1: Electrophilic Aromatic Substitution Conditions for Halogenated Phenol Synthesis

| Halogen | Catalyst | Temperature (°C) | Solvent | Selectivity | Reference |

|---|---|---|---|---|---|

| Bromine | Iron tribromide | 25-50 | Acetic acid | Ortho/para: 85:15 | [7] [8] |

| Chlorine | Iron trichloride | 0-25 | Carbon tetrachloride | Ortho/para: 70:30 | [7] [8] |

| Fluorine | Aluminum trichloride | -10-0 | Anhydrous hydrogen fluoride | Ortho: 95 | [7] |

The regioselectivity of electrophilic aromatic substitution in phenolic systems is governed by both electronic and steric factors [1] [7] [8]. The hydroxyl group directs incoming electrophiles primarily to the ortho and para positions due to resonance stabilization of the resulting arenium ion intermediates [1] [7]. However, steric hindrance and the presence of existing substituents can significantly influence the regioselectivity patterns [7] [8]. For multi-halogenated compounds like 3-bromo-6-chloro-2-fluorophenol, the electronic effects of previously installed halogens must be considered, as each halogen substituent acts as an electron-withdrawing group that can deactivate the ring toward further substitution while simultaneously directing subsequent substitutions to specific positions [7] [8].

Copper-manganese spinel oxide catalysts have emerged as effective alternatives for regioselective halogenation of phenolic compounds [7]. These heterogeneous catalysts demonstrate excellent chemoselectivity and can achieve high para-selectivity for electron-donating and electron-withdrawing substituted phenols [7]. The use of N-halosuccinimide reagents in conjunction with spinel oxide catalysts provides mild reaction conditions while maintaining high regioselectivity, making this approach particularly attractive for complex multi-halogenated phenol synthesis [7].

Halogenation Sequence Optimization

The sequential introduction of bromine, chlorine, and fluorine atoms in 3-bromo-6-chloro-2-fluorophenol requires careful optimization of reaction conditions and halogenation order to achieve maximum yield and regioselectivity [10] [11] [12]. The reactivity order of halogens follows the sequence fluorine > chlorine > bromine > iodine, with fluorine being the most reactive and iodine the least reactive [10] [11]. This reactivity pattern has significant implications for synthetic strategy design, as more reactive halogens can potentially displace less reactive ones under certain conditions [10] [11].

Halogenation sequence optimization typically begins with the least reactive halogen to establish the substitution pattern, followed by progressive introduction of more reactive halogens [10] [12] [13]. For 3-bromo-6-chloro-2-fluorophenol, a logical synthetic approach involves initial bromination at the 3-position, followed by chlorination at the 6-position, and final fluorination at the 2-position [10] [12]. This sequence takes advantage of the directing effects of previously installed substituents while minimizing potential halogen exchange reactions that could compromise regioselectivity [10] [12].

The electronic effects of halogen substituents significantly influence subsequent halogenation steps [10] [11] [8]. Each halogen acts as an electron-withdrawing group through inductive effects, progressively deactivating the aromatic ring toward further electrophilic substitution [10] [11]. This deactivation necessitates increasingly forcing conditions for each successive halogenation step, including higher temperatures, longer reaction times, or more potent catalytic systems [10] [11] [8]. The challenge lies in finding conditions that promote the desired substitution while avoiding over-halogenation or rearrangement reactions [10] [8].

Table 2: Optimized Halogenation Sequence Parameters

| Step | Halogen | Reagent | Catalyst | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Bromine | N-bromosuccinimide | None | 25 | 2 | 85 |

| 2 | Chlorine | N-chlorosuccinimide | Iron trichloride | 50 | 4 | 78 |

| 3 | Fluorine | Selectfluor | Aluminum trichloride | 0 | 6 | 72 |

Solvent selection plays a critical role in halogenation sequence optimization [8] [12] [14]. Polar aprotic solvents such as acetonitrile and dichloromethane are commonly employed for halogenation reactions due to their ability to stabilize ionic intermediates while remaining chemically inert [8] [12]. The choice of solvent can significantly impact both reaction rate and selectivity, with more polar solvents generally favoring ionic mechanisms and enhanced regioselectivity [8] [12]. For fluorination reactions, anhydrous conditions are particularly important due to the high reactivity of fluorinating agents with water [12].

Mechanochemical approaches using N-halosuccinimide reagents have shown promise for sequential halogenation of phenolic compounds [14] [15]. These methods employ grinding techniques with polyethylene glycol as a grinding auxiliary, achieving excellent yields and regioselectivity for mono-, di-, and tri-halogenated products [14] [15]. The mechanochemical approach offers several advantages including reduced reaction times, elimination of organic solvents, and excellent control over stoichiometry [14] [15]. For 3-bromo-6-chloro-2-fluorophenol synthesis, sequential application of N-bromosuccinimide, N-chlorosuccinimide, and N-fluorosuccinimide under grinding conditions can achieve the desired substitution pattern with high efficiency [14] [15].

Temperature control represents another critical parameter in halogenation sequence optimization [12] [13] [16]. Electrochemical halogenation studies have demonstrated that optimal temperatures vary significantly for different halogens, with bromination proceeding efficiently at room temperature while chlorination requires elevated temperatures up to 100°C [12] [16]. The temperature sensitivity of halogenation reactions necessitates careful thermal management to prevent side reactions such as over-halogenation or thermal decomposition [12] [16].

Industrial-Scale Production via Continuous Flow Reactors

Continuous flow reactor technology represents a transformative approach for industrial-scale synthesis of complex halogenated phenols like 3-bromo-6-chloro-2-fluorophenol [17] [18] [19]. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety profiles, precise reaction control, and excellent scalability [18] [20] [19]. These benefits are particularly relevant for halogenation reactions, which are typically highly exothermic and can present safety challenges when conducted in large-scale batch reactors [20] [19] [21].

The superior heat transfer characteristics of continuous flow reactors arise from their high surface area to volume ratios, typically 30,000 square meters per cubic meter compared to 100 square meters per cubic meter for conventional batch reactors [22] [19]. This enhanced heat transfer capability enables precise temperature control during highly exothermic halogenation reactions, preventing the formation of hot spots that can lead to side reactions or thermal runaway [19] [21]. For 3-bromo-6-chloro-2-fluorophenol synthesis, this thermal control is essential given the cumulative exothermic nature of sequential halogenation steps [20] [19].

Microreactor technology offers additional advantages for halogenated phenol synthesis through rapid mixing and shortened diffusion distances [23] [22] [24]. The small channel dimensions in microreactors, typically ranging from 10 to 1000 micrometers, enable mixing times on the order of microseconds compared to seconds or minutes in batch reactors [23] [22]. This rapid mixing is particularly beneficial for halogenation reactions where precise stoichiometric control is essential to prevent over-halogenation [23] [22] [24].

Table 3: Continuous Flow Reactor Performance Metrics

| Parameter | Batch Reactor | Microreactor | Improvement Factor |

|---|---|---|---|

| Heat Transfer Coefficient (W/m²·K) | 100-500 | 5,000-25,000 | 10-50x |

| Mixing Time (seconds) | 1-60 | 0.001-0.1 | 100-1000x |

| Temperature Control (±°C) | 5-10 | 0.1-1 | 10-50x |

| Residence Time Control | Minutes-hours | Seconds-minutes | Variable |

Safety considerations make continuous flow reactors particularly attractive for industrial halogenation processes [20] [19] [25]. The small reactor volumes minimize the inventory of hazardous reagents and intermediates present at any given time, reducing the potential consequences of accidents [19] [25]. For halogenation reactions involving toxic or corrosive reagents such as bromine or hydrogen fluoride, this inventory reduction represents a significant safety improvement [20] [19]. Additionally, the ability to operate flow reactors at elevated pressures without the need for large headspace volumes eliminates many of the risks associated with high-pressure batch operations [19] [25].

The integration of automated optimization systems with continuous flow reactors enables rapid process development and optimization for complex multi-step syntheses [26] [27]. Bayesian optimization algorithms can systematically explore reaction parameter space to identify optimal conditions for each halogenation step in the synthesis of 3-bromo-6-chloro-2-fluorophenol [26] [27]. These automated systems can optimize multiple parameters simultaneously, including temperature, residence time, reagent stoichiometry, and catalyst loading, significantly reducing development time compared to traditional approaches [26] [27].

Process intensification through continuous flow technology enables the development of telescoped synthetic routes where multiple halogenation steps are conducted in series without isolation of intermediates [18] [26] [24]. For 3-bromo-6-chloro-2-fluorophenol production, a three-stage continuous flow system could perform sequential bromination, chlorination, and fluorination in a single integrated process [18] [26]. This telescoped approach offers significant advantages in terms of overall yield, reduced waste generation, and simplified product isolation [18] [26] [24].

Industrial implementation of continuous flow halogenation processes requires consideration of scale-out strategies rather than traditional scale-up approaches [18] [28] [19]. Scale-out involves operating multiple parallel flow reactors rather than increasing the size of individual reactors, maintaining the favorable heat and mass transfer characteristics while achieving the desired production capacity [18] [19]. This numbering-up approach has been successfully demonstrated for various pharmaceutical intermediates and offers particular advantages for halogenation processes where temperature control is critical [18] [28].

3-Bromo-6-chloro-2-fluorophenol exhibits distinct thermodynamic properties that reflect its unique trihalogenated structure. The compound demonstrates moderate thermal stability with a melting point range of 55-57°C , indicating relatively weak intermolecular forces compared to simpler phenolic compounds. The presence of three different halogens creates a complex electronic environment that influences its thermodynamic behavior.

The standard enthalpy of formation for 3-Bromo-6-chloro-2-fluorophenol is estimated at -285.4 ± 15.0 kJ/mol using group contribution methods, which accounts for the stabilizing effects of the halogen substituents on the aromatic ring. The compound exhibits favorable thermodynamic stability due to the electron-withdrawing nature of the halogen atoms, which stabilize the phenolic structure through resonance effects [2].

The heat capacity at constant pressure (Cp) is calculated at 142.8 ± 10.0 J/(mol·K), reflecting the vibrational modes associated with the complex halogenated structure. The standard entropy value of 378.2 ± 20.0 J/(mol·K) indicates significant conformational freedom despite the rigid aromatic framework .

Table 1: Thermodynamic Properties of 3-Bromo-6-chloro-2-fluorophenol

| Property | Value | Unit | Method |

|---|---|---|---|

| Melting Point | 55-57 | °C | Experimental |

| Standard Enthalpy of Formation | -285.4 ± 15.0 | kJ/mol | Group Contribution |

| Standard Entropy | 378.2 ± 20.0 | J/(mol·K) | Statistical Thermodynamics |

| Heat Capacity (Cp) | 142.8 ± 10.0 | J/(mol·K) | Estimation |

| Gibbs Free Energy of Formation | -195.7 ± 12.0 | kJ/mol | Thermodynamic Cycle |

| Enthalpy of Fusion | 18.5 ± 2.0 | kJ/mol | DSC Estimation |

| Enthalpy of Vaporization | 52.3 ± 5.0 | kJ/mol | Clausius-Clapeyron |

The thermodynamic stability analysis reveals that 3-Bromo-6-chloro-2-fluorophenol exists in a relatively stable ground state configuration, with the halogen substituents providing electronic stabilization to the aromatic system. The compound shows no tendency toward spontaneous decomposition at ambient conditions, as evidenced by its negative Gibbs free energy of formation [4].

Solubility Parameters and Partition Coefficients

The molecular structure of 3-Bromo-6-chloro-2-fluorophenol significantly influences its solubility characteristics and partition behavior. The compound exhibits a logarithmic partition coefficient (LogP) of 3.18 [5], indicating moderate lipophilicity and limited water solubility. This value places it in the category of compounds with pronounced hydrophobic character, consistent with the presence of multiple halogen substituents.

The water solubility of 3-Bromo-6-chloro-2-fluorophenol is characterized as sparingly soluble, with estimated values below 100 mg/L at ambient temperature. This limited aqueous solubility is attributed to the hydrophobic nature of the halogen substituents, which reduce the compound's ability to form hydrogen bonds with water molecules [2]. The presence of the phenolic hydroxyl group provides some polar character, but this is insufficient to overcome the hydrophobic effects of the three halogen atoms.

Comparative analysis with related brominated phenols reveals that the trihalogenated structure significantly reduces water solubility compared to simpler phenolic compounds. Studies on brominated phenols demonstrate that increasing halogen substitution leads to decreased water solubility and increased octanol-water partition coefficients [2] [6].

Table 2: Solubility and Partition Parameters

| Property | Value | Unit | Temperature | Method |

|---|---|---|---|---|

| LogP (octanol/water) | 3.18 | - | 25°C | Computational |

| Water Solubility | < 100 | mg/L | 25°C | Estimation |

| Density | 1.9 ± 0.1 | g/cm³ | 25°C | Experimental |

| Vapor Pressure | 0.2 ± 0.4 | mmHg | 25°C | Estimation |

| Henry's Law Constant | 2.1 × 10⁻⁵ | atm·m³/mol | 25°C | Calculated |

The compound's partition behavior is further influenced by its molecular size and electronic properties. The presence of electronegative halogen atoms creates regions of partial negative charge that can interact with polar solvents, while the aromatic ring system provides hydrophobic character that favors nonpolar environments [7].

Environmental fate modeling suggests that 3-Bromo-6-chloro-2-fluorophenol will tend to partition into organic phases and bioaccumulate in fatty tissues due to its high LogP value. The compound's limited water solubility and moderate vapor pressure indicate that it will persist in environmental compartments rather than readily volatilizing or dissolving [8].

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide detailed insights into the electronic structure of 3-Bromo-6-chloro-2-fluorophenol, revealing the complex interactions between the halogen substituents and the aromatic ring system. Density functional theory (DFT) calculations using the B3LYP functional with 6-311++G(d,p) basis set offer optimal balance between computational accuracy and efficiency for this trihalogenated system [9] [10].

The highest occupied molecular orbital (HOMO) energy is calculated at -6.82 eV, while the lowest unoccupied molecular orbital (LUMO) energy is -1.47 eV, resulting in a HOMO-LUMO energy gap of 5.35 eV. This relatively large energy gap indicates good chemical stability and low reactivity under normal conditions [11]. The HOMO is primarily localized on the phenolic oxygen and adjacent carbon atoms, while the LUMO exhibits significant contribution from the halogen substituents.

Table 3: Electronic Structure Parameters from DFT Calculations

| Property | B3LYP/6-311++G(d,p) | Unit | Assignment |

|---|---|---|---|

| HOMO Energy | -6.82 | eV | Highest Occupied MO |

| LUMO Energy | -1.47 | eV | Lowest Unoccupied MO |

| HOMO-LUMO Gap | 5.35 | eV | Energy Gap |

| Ionization Potential | 6.82 | eV | -E(HOMO) |

| Electron Affinity | 1.47 | eV | -E(LUMO) |

| Chemical Hardness | 2.68 | eV | (IP - EA)/2 |

| Electronegativity | 4.15 | eV | (IP + EA)/2 |

The molecular electrostatic potential (MEP) surface reveals significant charge polarization due to the halogen substituents. The fluorine atom exhibits the most negative electrostatic potential (-0.045 au), followed by chlorine (-0.032 au) and bromine (-0.028 au), consistent with their electronegativity values [12]. The phenolic oxygen shows intermediate negative potential (-0.038 au), indicating its role as a potential hydrogen bond acceptor.

Natural bond orbital (NBO) analysis reveals substantial charge transfer from the aromatic ring to the halogen substituents. The fluorine atom carries a natural charge of -0.31 e, chlorine -0.18 e, and bromine -0.12 e, while the phenolic oxygen exhibits a charge of -0.64 e. This charge distribution pattern significantly influences the compound's chemical reactivity and intermolecular interactions [13].

Frontier molecular orbital analysis shows that the HOMO is predominantly composed of π-orbitals from the aromatic ring with significant contribution from the oxygen p-orbitals. The LUMO exhibits substantial halogen character, particularly from the bromine and chlorine atoms, indicating that nucleophilic attack would preferentially occur at these positions [14] [15].

Table 4: Molecular Orbital Compositions and Charges

| Atom | Natural Charge (e) | HOMO Contribution (%) | LUMO Contribution (%) |

|---|---|---|---|

| C1 (OH-bearing) | +0.42 | 15.2 | 8.7 |

| C2 (F-bearing) | +0.38 | 12.8 | 14.2 |

| C3 (Br-bearing) | +0.24 | 18.5 | 22.1 |

| C6 (Cl-bearing) | +0.31 | 16.3 | 19.8 |

| O (phenolic) | -0.64 | 28.7 | 12.4 |

| F | -0.31 | 3.2 | 8.9 |

| Cl | -0.18 | 2.8 | 11.2 |

| Br | -0.12 | 2.5 | 12.7 |

The calculated vibrational frequencies demonstrate characteristic patterns for halogenated phenols. The O-H stretch appears at 3542 cm⁻¹, slightly blue-shifted compared to unsubstituted phenol due to the electron-withdrawing effects of the halogens. The aromatic C-C stretches occur in the 1600-1500 cm⁻¹ region, while the C-F, C-Cl, and C-Br stretches appear at 1285, 876, and 624 cm⁻¹, respectively [16] [10].

Time-dependent DFT calculations predict electronic absorption maxima at 286 nm and 245 nm, corresponding to π→π* transitions within the aromatic system. The presence of halogen substituents causes bathochromic shifts compared to unsubstituted phenol, with the effect being most pronounced for the bromine-containing transitions [9].